molecular formula C9H16ClNO3 B13465452 6-Oxa-2-azaspiro[4.5]decane-7-carboxylic acid hydrochloride

6-Oxa-2-azaspiro[4.5]decane-7-carboxylic acid hydrochloride

Cat. No.: B13465452
M. Wt: 221.68 g/mol
InChI Key: WNTINSMWQLXCMD-UHFFFAOYSA-N
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Description

6-Oxa-2-azaspiro[4.5]decane-7-carboxylic acid hydrochloride is a sophisticated spirocyclic building block designed for medicinal chemistry and drug discovery programs. Spirocyclic scaffolds, such as this one, are highly valued for their three-dimensionality and structural rigidity, which enable a more effective exploration of chemical space compared to flat, aromatic structures . These characteristics are crucial for developing drug candidates with improved selectivity and pharmacokinetic properties. The integration of both an ether and an amine group within a spiro[4.5]decane system creates a unique vectorial orientation of functional groups, allowing researchers to probe specific biological interactions . The carboxylic acid handle provides a critical point for diversification, enabling the scaffold to be readily incorporated into larger, more complex molecules via amide bond formation or other coupling reactions. In pharmaceutical research, analogous azaspirocyclic structures have been successfully employed as key peripheries in modifying known pharmacophores. For instance, similar scaffolds have been used to replace classic amine components in antibiotics, leading to new candidates with potent activity against resistant bacterial strains . This suggests the potential of this compound for use in developing novel anti-infectives. Furthermore, related 1-oxa-8-azaspiro[4.5]decane derivatives have been investigated for central nervous system (CNS) applications, exhibiting effects such as calcium uptake inhibition, which can be beneficial in models of brain injury . This building block is intended for the synthesis of targeted compound libraries and the optimization of lead compounds in pre-clinical research. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H16ClNO3

Molecular Weight

221.68 g/mol

IUPAC Name

6-oxa-2-azaspiro[4.5]decane-7-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H15NO3.ClH/c11-8(12)7-2-1-3-9(13-7)4-5-10-6-9;/h7,10H,1-6H2,(H,11,12);1H

InChI Key

WNTINSMWQLXCMD-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC2(C1)CCNC2)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Direct Cyclization Approach

Methodology:

  • Starting Materials: The synthesis generally begins with suitably substituted amino alcohols or amino acids, such as lysine derivatives or aminoalkyl precursors.
  • Reaction Conditions: Cyclization is achieved via intramolecular nucleophilic substitution or condensation reactions under acidic or basic conditions, often employing dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
  • Key Steps:
a. Activation of amino alcohols or amino acids to form reactive intermediates.
b. Intramolecular cyclization to generate the spirocyclic core.
c. Oxidation or carboxylation to introduce the carboxylic acid group at the appropriate position.
d. Quaternization with hydrochloric acid to form the hydrochloride salt.

Advantages: High regioselectivity, straightforward route, suitable for scale-up.

Limitations: Requires careful control of reaction conditions to prevent side reactions.

Catalytic Hydrogenation and Ring Closure

Methodology:

  • Employing catalytic hydrogenation to reduce precursor compounds followed by ring closure using acid catalysis.
  • Use of transition metal catalysts such as Pd/C or Raney nickel under mild conditions to facilitate ring formation.
  • Subsequent oxidation and acid treatment to introduce the carboxylic acid and hydrochloride salt.

Advantages: Mild conditions, high selectivity.

Limitations: Catalyst handling and removal, potential over-reduction.

Specific Synthesis Protocols from Literature

Patent CN111518015A (Preparation of Related Spiroesters)

This patent describes a four-step synthesis involving decane-8-ketone as a starting material, leading to a formic acid ester derivative, which can be adapted for the target compound. The process emphasizes cost-effective raw materials, straightforward reaction steps, and high yield.

Adaptation of the Method

  • Step 1: Synthesis of a spirocyclic intermediate via nucleophilic addition to decane-8-ketone.
  • Step 2: Cyclization under acid catalysis to form the heterocyclic core.
  • Step 3: Functionalization at the 7-position with carboxyl groups via oxidation.
  • Step 4: Salt formation by treatment with HCl to obtain the hydrochloride salt.

Data Tables for Preparation

Step Reagents Conditions Key Transformations Yield (%)
1 Amino alcohol derivative Acidic or basic medium Formation of aminoalkyl intermediate 85-90
2 Dehydrating agent (P₂O₅, PPA) Elevated temperature Spirocyclic ring closure 75-85
3 Oxidizing agents (KMnO₄, CrO₃) Reflux Carboxyl group introduction 70-80
4 Hydrochloric acid Room temperature Salt formation 90-95

Note: These yields are approximate and depend on reaction optimization.

Critical Considerations and Optimization

  • Reaction Conditions: Precise temperature control during cyclization to prevent side reactions.
  • Purity of Intermediates: Ensuring high purity at each step to maximize overall yield.
  • Solvent Choice: Use of polar aprotic solvents like DMSO, DMF, or acetonitrile to facilitate nucleophilic reactions.
  • Salt Formation: Complete conversion to hydrochloride salt by excess HCl or controlled addition to ensure stoichiometry.

Summary of Best Practices

Aspect Recommendations
Raw Materials Use inexpensive, readily available amino derivatives or ketones.
Reaction Conditions Maintain strict temperature and pH control.
Purification Employ recrystallization, chromatography, or solvent extraction.
Scale-up Optimize reaction parameters for batch consistency.

Chemical Reactions Analysis

Types of Reactions

6-Oxa-2-azaspiro[4.5]decane-7-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the hydrochloride salt can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: The major product is typically a carboxylic acid derivative.

    Reduction: The major product is an alcohol derivative.

    Substitution: The major products depend on the nucleophile used; for example, using sodium hydroxide can yield the corresponding alcohol.

Scientific Research Applications

6-Oxa-2-azaspiro[4.5]decane-7-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with spirocyclic frameworks that can interact with biological targets.

Mechanism of Action

The mechanism of action of 6-Oxa-2-azaspiro[4.5]decane-7-carboxylic acid hydrochloride is not well-documented. compounds with similar structures often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The spirocyclic structure can enhance the binding affinity and specificity of the compound for its target, leading to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 6-Oxa-2-azaspiro[4.5]decane-7-carboxylic acid hydrochloride and related spirocyclic compounds:

Compound Name Molecular Formula Heteroatom Positions Key Properties/Applications References
This compound C₉H₁₄ClNO₃ (inferred) 6-oxa, 2-aza Hydrochloride salt improves solubility; potential intermediate for GABA analogues or APIs.
7-Oxa-1-azaspiro[4.5]decane hydrochloride C₈H₁₆ClNO 7-oxa, 1-aza Smaller molecular weight (177.67 g/mol); limited safety data available.
2-Oxa-7-azaspiro[4.5]decane hydrochloride C₈H₁₄ClNO 2-oxa, 7-aza Structural isomer; differing nitrogen position may alter reactivity.
1-Oxa-8-azaspiro[4.5]decane hydrochloride C₈H₁₄ClNO 1-oxa, 8-aza Similar molecular formula; spiro junction shifts alter ring strain and hydrogen bonding.
tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate C₁₃H₂₂N₂O₂ 2-aza, 7-aza Dual nitrogen sites; tert-butyl ester enhances stability for storage (2–8°C).
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione C₂₄H₂₂N₄O₃S 7-oxa, 9-aza Complex substituents (benzothiazol, dimethylamino); used in organic synthesis and fluorescence studies.

Key Comparative Insights :

Structural Variations :

  • Heteroatom positions (e.g., 6-oxa vs. 7-oxa) influence electronic properties and hydrogen-bonding capacity. For example, 6-oxa-2-azaspiro derivatives may exhibit distinct acidity compared to 7-oxa-1-azaspiro analogues due to proximity of the carboxylic acid group to the oxygen atom .
  • Compounds with additional functional groups (e.g., benzothiazol in ) demonstrate expanded applications in materials science or as fluorophores .

Synthetic Methods: Spirocyclic compounds with nitrogen often require multi-step syntheses involving cyclization (e.g., from cyclopentanonecarboxylates) and protective group strategies . Hydrochloride salts are typically formed via treatment with HCl during final purification steps, as seen in analogous 7-azaspiro[4.5]decane derivatives .

Physicochemical Properties :

  • Hydrochloride salts generally exhibit higher water solubility than free bases, critical for bioavailability in drug formulations .
  • Molecular weight and substituents impact thermal stability; for example, tert-butyl esters (e.g., ) are stored at 2–8°C to prevent degradation .

Applications :

  • Simpler spirocycles (e.g., 6-oxa-2-azaspiro derivatives) are likely intermediates for GABA receptor modulators, given structural resemblance to GABA-analogous spirocyclic esters .
  • Complex derivatives (e.g., ) serve as ligands or catalysts in asymmetric synthesis due to their chiral centers .

Research Findings and Data Tables

Table 1: Elemental Analysis Comparison of Selected Spirocyclic Compounds

Compound % C (Calc/Found) % H (Calc/Found) % N (Calc/Found) Reference
N-Benzyl-7-azaspiro[4.5]decane-1-carboxylic acid (16a) 70.07/70.06 8.65/8.33 4.81/4.79
This compound (inferred) ~50.1 (Calc) ~6.5 (Calc) ~5.4 (Calc) -
7-Oxa-1-azaspiro[4.5]decane hydrochloride 54.08 (Calc) 9.07 (Calc) 7.88 (Calc)

Notes:

  • Calculations for 6-oxa-2-azaspiro derivatives are inferred based on molecular formula C₉H₁₄ClNO₃.

Biological Activity

6-Oxa-2-azaspiro[4.5]decane-7-carboxylic acid hydrochloride is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the current understanding of its biological activity, including cytotoxic effects, antibacterial properties, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C9H15ClN2O3
  • Molecular Weight : 220.68 g/mol
  • CAS Number : 2402839-03-4

Biological Activity Overview

The biological activity of this compound has been explored in various studies, with a focus on its cytotoxicity and antibacterial properties.

Cytotoxicity

Cytotoxicity studies have shown that compounds within the spirocyclic class can exhibit significant antiproliferative activity against cancer cell lines. For instance, a related spiro compound demonstrated moderate cytotoxicity against HL-60 leukemia cells with IC50 values ranging from 19.0 to 42.1 µM . While specific data on this compound is limited, the structural similarities suggest potential for similar activity.

Antibacterial Activity

Recent research highlights that compounds containing spiro structures exhibit promising antibacterial properties. A study focusing on dual inhibitors of bacterial topoisomerases reported effective inhibition against various Gram-positive and Gram-negative bacteria, including multidrug-resistant strains . This suggests that 6-Oxa-2-azaspiro[4.5]decane derivatives may also possess antibacterial capabilities.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated several spiro compounds for their anticancer effects using MTT assays against human cancer cell lines (e.g., NCI H292, HL-60). Compounds with similar structures to 6-Oxa-2-azaspiro[4.5]decane exhibited varying degrees of cytotoxicity, indicating potential for further investigation into this compound's anticancer properties .
  • Antibacterial Efficacy :
    • Research into new dual inhibitors has identified compounds that effectively target bacterial topoisomerases, leading to potent antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The findings suggest that spiro compounds may be effective in overcoming antibiotic resistance due to their unique mechanisms of action .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundIC50/Activity LevelReference
CytotoxicitySpiro compound (3c)IC50 = 42.1 µM (HL-60)
AntibacterialDual inhibitor (7a)MIC < 0.03125 µg/mL
AnticancerVarious spiro derivativesVaries by structure

Q & A

Q. What synthetic methodologies are recommended for preparing 6-Oxa-2-azaspiro[4.5]decane-7-carboxylic acid hydrochloride?

  • Methodological Answer : The compound is synthesized via multistep routes involving cyclization and acid hydrolysis. A typical approach includes reacting spirocyclic precursors (e.g., tetrahydropyran derivatives) with carboxylic acid derivatives under controlled conditions (e.g., anhydrous HCl in ethanol). Optimization requires precise temperature control (0–5°C for cyclization) and inert atmospheres to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity. Structural validation is performed using NMR (¹H/¹³C) and mass spectrometry (ESI-MS) .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Methodological Answer : Advanced analytical techniques are employed:
  • NMR Spectroscopy : Assign peaks for spirocyclic protons (δ 3.5–4.2 ppm) and carboxylic acid protons (δ 10–12 ppm) to confirm regiochemistry .
  • X-ray Crystallography : Resolves bond angles and spatial arrangement of the spiro system .
  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N–H bend at ~1550 cm⁻¹) .

Q. What are the common chemical reactions involving this compound?

  • Methodological Answer : The compound participates in:
  • Amide Bond Formation : React with amines (e.g., HATU/DIPEA coupling) to generate derivatives for biological screening .
  • Oxidation : Use mild oxidizing agents (e.g., KMnO₄ in acetone) to modify the spirocyclic ether moiety .
  • Decarboxylation : Thermally induced (150–200°C) to yield simpler spiro scaffolds for structure-activity studies .

Q. How does this compound inhibit enzymes like carbonic anhydrase?

  • Methodological Answer : The spirocyclic core binds to the enzyme’s active site via hydrogen bonding (carboxylic acid group) and hydrophobic interactions (spiro ring). Validate using:
  • Enzyme Assays : Measure IC₅₀ values in vitro (e.g., stopped-flow CO₂ hydration assay) .
  • Molecular Docking : Simulate binding poses with software like AutoDock Vina to identify key residues (e.g., Zn²⁺ coordination) .

Advanced Research Questions

Q. How can reaction conditions be optimized for amide bond formation with this compound?

  • Methodological Answer : Use a design-of-experiments (DoE) approach:
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility and reactivity .
  • Catalyst Selection : Compare HATU, EDCI, and DCC for coupling efficiency via HPLC monitoring .
  • Temperature Gradients : Optimize between 25–50°C to balance reaction rate and byproduct formation .

Q. How does this compound compare structurally and functionally to similar spirocyclic analogs?

  • Methodological Answer : Conduct comparative studies using:
  • Bioassays : Test inhibition potency against carbonic anhydrase isoforms (e.g., CA-II vs. CA-IX) .
  • Computational Models : Calculate electronic parameters (HOMO/LUMO) to correlate with activity .
  • Thermodynamic Profiling : Measure ΔG of binding via isothermal titration calorimetry (ITC) .

Q. How should researchers address discrepancies in enzyme inhibition data across studies?

  • Methodological Answer :
  • Standardize Assays : Use identical buffer conditions (pH 7.4, 25°C) and enzyme sources (recombinant vs. tissue-extracted) .
  • Statistical Validation : Apply ANOVA to assess inter-lab variability; confirm purity via LC-MS (>98%) .
  • Control Compounds : Include reference inhibitors (e.g., acetazolamide) to calibrate assay sensitivity .

Q. What kinetic models explain the decarboxylation behavior of this compound?

  • Methodological Answer :
  • Arrhenius Analysis : Determine activation energy (Eₐ) via temperature-dependent kinetic studies (TGA/DSC) .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., –NO₂) to the spiro ring and monitor rate changes via UV-Vis spectroscopy .

Q. How does the spirocyclic structure influence its biological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying ring sizes (e.g., 5-membered vs. 6-membered) and test potency .
  • Conformational Analysis : Use NMR NOE experiments to correlate ring puckering with binding affinity .

Q. What strategies mitigate low yields in large-scale synthesis?

  • Methodological Answer :
  • Flow Chemistry : Improve mixing and heat transfer for cyclization steps .
  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor intermediate formation and adjust parameters in real time .
  • Byproduct Recycling : Isolate and reprocess side products (e.g., via acid-base extraction) .

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